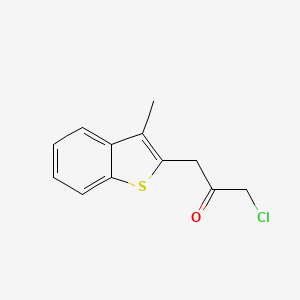
2-Nonyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-dioxane can be synthesized through the reaction of decylaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using p-toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Medicine: Its ability to enhance drug penetration makes it valuable in the formulation of topical medications.
Industry: It is used in the production of perfumes and other fragrance products.
Wirkmechanismus
The mechanism by which 2-Nonyl-1,3-dioxane exerts its effects, particularly as a skin penetration enhancer, involves its interaction with the formulation/nail interface. It enhances the penetration of drugs like econazole into the deeper layers of the human nail, where fungal infections reside . This enhancement is attributed to its plasticizing effects on the lacquer formulation .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A related compound with similar structural features but different applications.
1,3-Dioxolane: Another related compound used in various chemical reactions and industrial applications.
Uniqueness: 2-Nonyl-1,3-dioxane is unique due to its specific applications in enhancing drug penetration and its use in fragrance production. Its ability to interact with biological membranes and enhance the delivery of active compounds sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6413-70-3 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13-14-11-9-12-15-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
KLVLHANUQRTPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



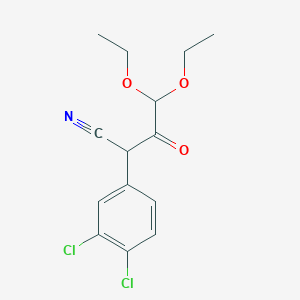
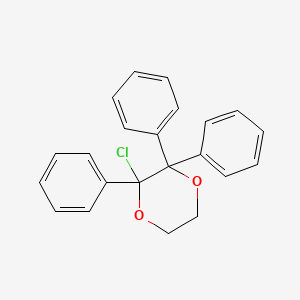
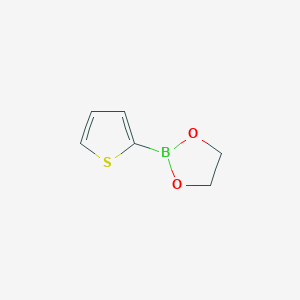
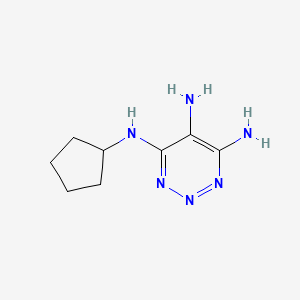

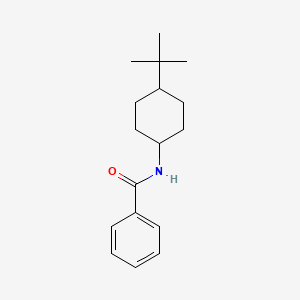
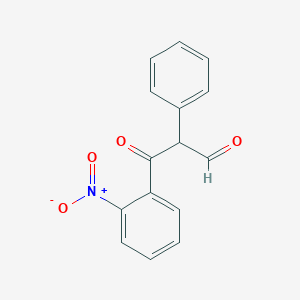
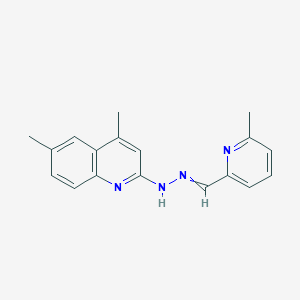
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
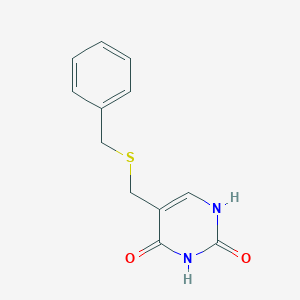
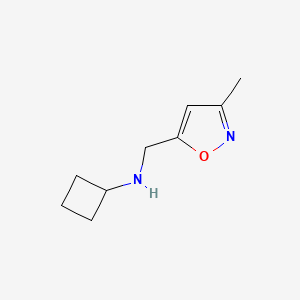
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
